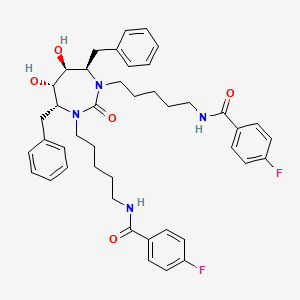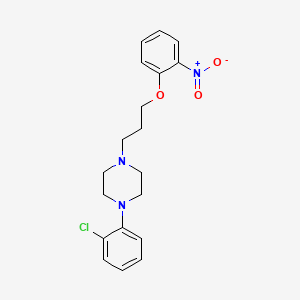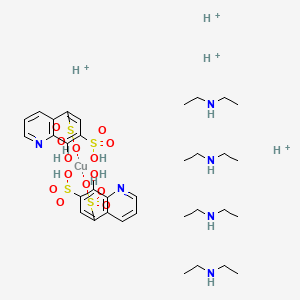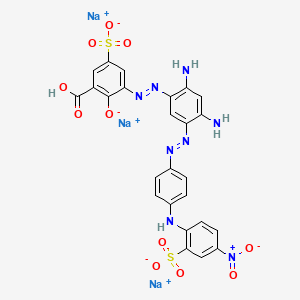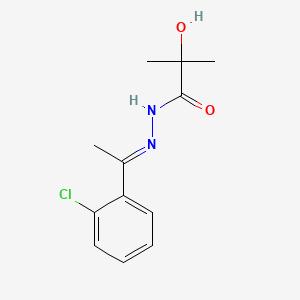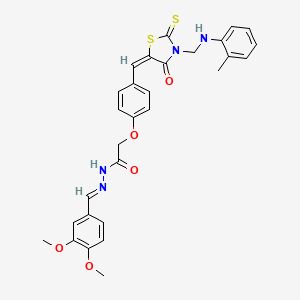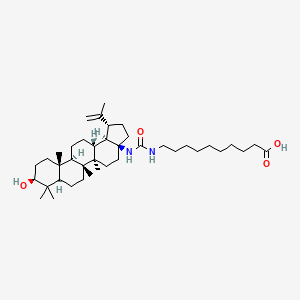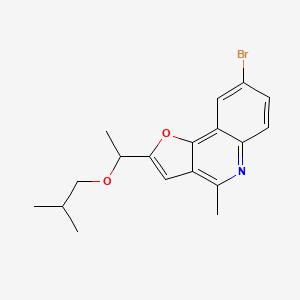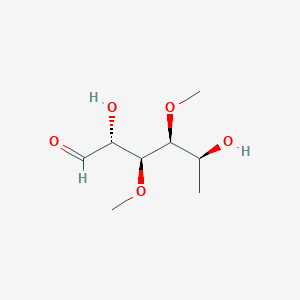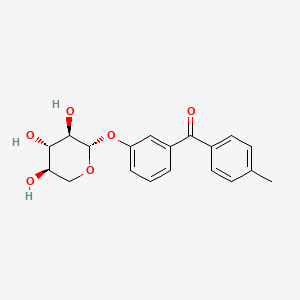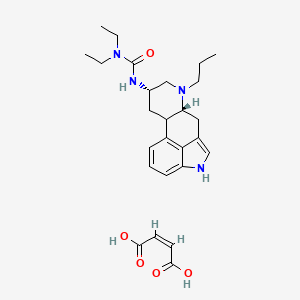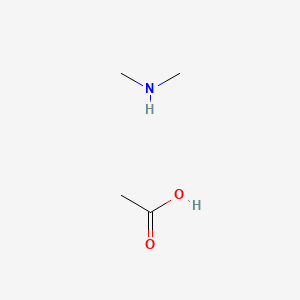
N-Methylmethanamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylmethanamine acetate is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to the nitrogen atom of methanamine, combined with an acetate group. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylmethanamine acetate can be synthesized through several methods. One common method involves the reaction of dimethylamine with acetic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the chlorination of dimethylamine using solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring and adjustment of reaction parameters to optimize yield and purity. The final product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methylmethanamine acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-Methylmethanamine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of biochemical pathways and as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methylmethanamine acetate involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding amine. These interactions are mediated by the compound’s ability to form hydrogen bonds and engage in electrostatic interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: Similar in structure but lacks the acetate group.
Methanimine: Contains an imine group instead of the amine group.
Ethanimine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-Methylmethanamine acetate is unique due to its combination of a methyl group attached to the nitrogen atom and an acetate group. This combination imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
10511-03-2 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
acetic acid;N-methylmethanamine |
InChI |
InChI=1S/C2H7N.C2H4O2/c1-3-2;1-2(3)4/h3H,1-2H3;1H3,(H,3,4) |
InChI Key |
QHNXEVRKFKHMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



